3-(Cyclohexyloxy)propiononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyloxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRTZOGFLTVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168264 | |
| Record name | 3-(Cyclohexyloxy)propiononitrile | |
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Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-52-2 | |
| Record name | 3-(Cyclohexyloxy)propanenitrile | |
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| Record name | 3-(Cyclohexyloxy)propiononitrile | |
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| Record name | NSC69067 | |
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| Record name | 3-(Cyclohexyloxy)propiononitrile | |
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| Record name | 3-(cyclohexyloxy)propiononitrile | |
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| Record name | 3-(CYCLOHEXYLOXY)PROPIONONITRILE | |
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As a Precursor to a 1,3 Dipole:a More Common and Synthetically Useful Approach Involves Converting the Nitrile Group into a 1,3 Dipole Itself. Specifically, the Nitrile Can Serve As a Precursor to a Nitrile Oxide. This Transformation is Typically Achieved by First Converting the Nitrile to an Aldoxime Via Reduction and Reaction with Hydroxylamine , Which is then Oxidized E.g., with Sodium Hypochlorite to Generate the Nitrile Oxide in Situ.
This newly formed nitrile oxide, featuring the 3-(cyclohexyloxy)propyl substituent, is a reactive 1,3-dipole. It can readily undergo cycloaddition with a wide range of dipolarophiles, such as alkenes or alkynes, to synthesize isoxazolines and isoxazoles, respectively. youtube.com The mechanism is a concerted, stereospecific cycloaddition where the π-systems of the nitrile oxide and the dipolarophile overlap to form two new sigma bonds simultaneously. organic-chemistry.org
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions.
The utility of the 1,3-dipolar cycloaddition lies in its high degree of regioselectivity and stereoselectivity, which can often be predicted by frontier molecular orbital (FMO) theory. wikipedia.org This makes it an exceptionally reliable method for the synthesis of complex five-membered heterocyclic systems.
Mechanistic Investigations of 3 Cyclohexyloxy Propiononitrile Transformations
Reactivity Profiles of the Nitrile Functionality
The carbon-nitrogen triple bond in 3-(cyclohexyloxy)propiononitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by a range of nucleophiles. openstax.orglibretexts.orglibretexts.org This inherent reactivity allows for a variety of transformations, primarily centered around hydrolysis and nucleophilic additions.
Acidic Hydrolysis Pathways and Intermediate Formation
Under acidic aqueous conditions, this compound undergoes hydrolysis to ultimately yield 3-(cyclohexyloxy)propanoic acid. chemistrysteps.combyjus.com The reaction proceeds through a multi-step mechanism initiated by the protonation of the nitrile nitrogen. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. youtube.com
The initial nucleophilic attack forms a protonated imidic acid intermediate. Subsequent deprotonation and tautomerization lead to the formation of 3-(cyclohexyloxy)propanamide. chemistrysteps.com This amide is a relatively stable intermediate but will undergo further hydrolysis under forcing acidic conditions. The amide carbonyl is protonated, followed by nucleophilic attack of water, leading to a tetrahedral intermediate. Elimination of ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion under the acidic conditions) and subsequent deprotonation of the carbonyl oxygen furnishes the final carboxylic acid product. chemistrysteps.combyjus.com
Table 1: Intermediates in the Acidic Hydrolysis of this compound
| Step | Intermediate Name | Chemical Structure |
| 1 | Protonated Nitrile | C₆H₁₁O(CH₂)₂C≡N⁺H |
| 2 | Protonated Imidic Acid | C₆H₁₁O(CH₂)₂C(OH)=N⁺H₂ |
| 3 | 3-(Cyclohexyloxy)propanamide | C₆H₁₁O(CH₂)₂C(O)NH₂ |
| 4 | Protonated Amide | C₆H₁₁O(CH₂)₂C(O⁺H)NH₂ |
| 5 | Tetrahedral Intermediate | C₆H₁₁O(CH₂)₂C(OH)(O⁺H₂)NH₂ |
| 6 | 3-(Cyclohexyloxy)propanoic Acid | C₆H₁₁O(CH₂)₂COOH |
Nucleophilic Additions under Basic Conditions: Cyclization and Amine Reactions
In the presence of strong bases, the nitrile group of this compound can participate in a variety of nucleophilic addition reactions.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of this compound is initiated by the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. chemistrysteps.com This forms an imine anion, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives the corresponding amide, 3-(cyclohexyloxy)propanamide. chemistrysteps.com Depending on the reaction conditions, the hydrolysis can either be stopped at the amide stage or proceed to the carboxylate salt upon further heating with excess base. youtube.com
Reactions with Amines (Pinner-type Reactions): While the classical Pinner reaction is acid-catalyzed, analogous nucleophilic additions of amines can occur under basic conditions, especially with electron-poor nitriles. wikipedia.org The reaction of this compound with a primary or secondary amine in the presence of a strong base could potentially lead to the formation of an N-substituted amidine after the initial nucleophilic addition and subsequent rearrangement. The reaction with ammonia or its salts can lead to the formation of the corresponding unsubstituted amidine. nrochemistry.com
Potential for Cyclization: While this compound itself is not predisposed to intramolecular cyclization under typical basic conditions, related chemistries like the Thorpe-Ziegler reaction highlight the potential for such transformations in analogous structures. wikipedia.orgbuchler-gmbh.com The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.orgyoutube.com For a derivative of this compound to undergo a similar cyclization, a second nitrile group or another suitable electrophilic center would need to be present in the molecule at a sterically accessible position.
Influence of the Cyclohexyloxy Moiety on Reaction Dynamics
The cyclohexyloxy group, while not directly participating in the electronic delocalization of the nitrile function, exerts a significant influence on the reactivity of this compound through steric and conformational effects.
Steric and Electronic Effects on Regioselectivity and Reaction Rates
The bulky nature of the cyclohexyl ring introduces considerable steric hindrance around the ether linkage. This steric bulk can influence the rate of reactions at the nitrile group by impeding the approach of nucleophiles. For instance, in reactions involving bulky reagents, the rate of nucleophilic addition to this compound would be expected to be slower compared to a less hindered analogue like 3-methoxypropiononitrile. This steric hindrance becomes particularly important in reactions requiring the formation of a crowded transition state. chemistrysteps.com
Electronically, the ether oxygen atom has a weak electron-withdrawing inductive effect due to its electronegativity, which can slightly increase the electrophilicity of the nitrile carbon. However, this effect is generally considered to be modest and is often overshadowed by the more dominant steric factors of the cyclohexyloxy group.
Broader Nitrile Chemistry Contexts and Potential Rearrangements
The chemistry of this compound can be contextualized within the broader scope of nitrile reactions. For example, reduction of the nitrile group using strong reducing agents like lithium aluminum hydride would be expected to yield the corresponding primary amine, 3-(cyclohexyloxy)propan-1-amine. libretexts.orglibretexts.org
While no common rearrangements are documented for simple β-alkoxypropiononitriles under standard conditions, the possibility of molecular rearrangements cannot be entirely dismissed, particularly under pyrolytic or photochemical conditions, or in the presence of specific catalysts. For instance, rearrangements involving nitrile oxides and nitrile ylides are known, although these are typically generated from different precursors. uq.edu.au The presence of the ether linkage could potentially lead to unique fragmentation or rearrangement pathways under high-energy conditions, but such transformations would be highly specific and not part of the general reactivity profile of the molecule.
Potential for Beckmann Rearrangement Pathways
The Beckmann rearrangement is a well-known organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgbyjus.com For a molecule like this compound, which contains a nitrile, to participate in a reaction analogous to the Beckmann rearrangement, it would first need to be converted into a suitable ketoxime precursor.
A hypothetical, yet chemically sound, pathway would involve a two-step process. First, the nitrile group of this compound could be subjected to a Grignard reaction. Treatment with an organomagnesium halide (e.g., Phenylmagnesium bromide) followed by aqueous workup would yield a ketone. This resulting ketone, now bearing the 3-(cyclohexyloxy)propyl backbone, could then be reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime. byjus.com
Once the ketoxime is formed, it can undergo the acid-catalyzed Beckmann rearrangement. The established mechanism proceeds as follows:
Protonation: An acid catalyst protonates the hydroxyl group of the oxime, converting it into a better leaving group (H₂O). organic-chemistry.org
Rearrangement and Water Elimination: The group that is anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen in a concerted step. This migration results in the cleavage of the N-O bond and the expulsion of a water molecule, forming a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com
Hydrolysis and Tautomerization: The nitrilium ion is subsequently attacked by a water molecule. masterorganicchemistry.com The resulting intermediate then undergoes deprotonation and tautomerization to yield the final, stable amide product. byjus.com
The choice of acid catalyst is crucial and can significantly influence the reaction's efficiency. A variety of acidic reagents are known to promote this transformation.
Table 1: Common Catalysts for the Beckmann Rearrangement.
The stereochemistry of the starting oxime is critical, as the rearrangement is stereospecific, with the migrating group being anti to the leaving group. wikipedia.org This allows for predictable control over the structure of the resulting amide.
Participation in 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that forms a five-membered heterocyclic ring from the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org This reaction class, also known as the Huisgen cycloaddition, is a concerted process involving a 4π-electron system (the 1,3-dipole) and a 2π-electron system (the dipolarophile). organic-chemistry.org
This compound could potentially participate in this type of reaction in one of two primary roles:
Rational Design and Synthesis of 3 Cyclohexyloxy Propiononitrile Derivatives and Analogs
Structure-Reactivity Relationships in Cyclohexyloxy-Substituted Nitriles
The reactivity of 3-(cyclohexyloxy)propiononitrile is governed by the interplay of its two primary components: the cyclohexyloxy group and the propionitrile (B127096) tail. The nitrile group (C≡N) is a powerful electron-withdrawing group, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. youtube.com The nitrogen atom possesses a lone pair of electrons in an sp-hybridized orbital, making it a weak base. youtube.com
The protons on the carbon atom adjacent to the nitrile group (the α-carbon) exhibit enhanced acidity (pKa ≈ 24-25) compared to simple alkanes. This is due to the strong electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. youtube.com This acidity allows for deprotonation by a strong base, creating a nucleophilic center that can be used for further functionalization.
Synthetic Strategies for Analogous Compounds
The creation of analogs of this compound can be approached by altering either the cyclic ether portion of the molecule or by building entirely different molecular frameworks that retain the nitrile functional group.
The most direct method for generating analogs is through the synthesis of derivatives with substituents on the cyclohexyl ring. The core synthesis of the parent compound typically involves the cyanoethylation of cyclohexanol (B46403), where cyclohexanol is reacted with acrylonitrile (B1666552) under basic conditions.
By substituting cyclohexanol with a variety of commercially available or synthetically prepared substituted cyclohexanols, a library of analogs can be produced. For example, using 4-methylcyclohexanol (B52717) or 4-phenylcyclohexanol (B47007) would yield 3-((4-methylcyclohexyl)oxy)propiononitrile and 3-((4-phenylcyclohexyl)oxy)propiononitrile, respectively. This approach allows for systematic variation of steric and electronic properties to study their impact on the molecule's characteristics.
Table 1: Synthesis of Substituted Cyclohexyloxy Analogs
| Starting Alcohol | Reagent | Product |
|---|---|---|
| Cyclohexanol | Acrylonitrile | This compound |
| 4-Methylcyclohexanol | Acrylonitrile | 3-((4-Methylcyclohexyl)oxy)propiononitrile |
| 4-tert-Butylcyclohexanol | Acrylonitrile | 3-((4-tert-Butylcyclohexyl)oxy)propiononitrile |
Exploring entirely different molecular backbones represents a more advanced strategy for analog design. Nicotinonitriles (cyanopyridines) are a class of heterocyclic nitriles with significant applications in materials science and medicinal chemistry. researchgate.netresearchgate.net The synthesis of these scaffolds often employs multi-component reactions, which allow for the rapid construction of complex molecules in a single step.
One common method involves the reaction of 1,3-diaryl-2-propen-1-ones with malononitrile, which proceeds via a Michael addition followed by cyclization and aromatization to yield highly substituted nicotinonitriles. researchgate.net Another versatile approach is the one-pot reaction of aldehydes, malononitrile, and a nitrogen source like ammonium (B1175870) acetate, often catalyzed by a base, to produce various substituted pyridine (B92270) derivatives. researchgate.net These methods highlight the synthetic accessibility of diverse nitrile-containing heterocyclic scaffolds that can be considered structural analogs of simpler alkyl nitriles.
Functional Group Interconversions for Derivative Synthesis
The nitrile group is a versatile functional handle that can be converted into several other important chemical groups, providing a direct pathway to a range of derivatives from a single precursor.
The nitrile group of this compound can be hydrolyzed to produce the corresponding carboxylic acid or amide.
Carboxylic Acid Synthesis: Complete hydrolysis is typically achieved by heating the nitrile in the presence of a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide). libretexts.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid, 3-(cyclohexyloxy)propanoic acid, and ammonia (B1221849) (or an ammonium salt).
Amide Synthesis: The hydrolysis can be stopped at the intermediate amide stage under controlled conditions. For instance, reacting a nitrile with hydrogen peroxide in a slightly alkaline solution (the Radziszewski reaction) can yield the amide. google.com Alternatively, using specific catalysts or reaction conditions, such as heating a nitrile with water in the presence of a tertiary alcohol and an alkaline catalyst, can favor the formation of the amide, 3-(cyclohexyloxy)propionamide, with high selectivity. google.com
Table 2: Conditions for Hydrolysis of this compound
| Product | Reagents and Conditions |
|---|---|
| 3-(Cyclohexyloxy)propanoic acid | H₂SO₄ (aq), Heat |
| 3-(Cyclohexyloxy)propanoic acid | NaOH (aq), Heat |
| 3-(Cyclohexyloxy)propionamide | H₂O₂, NaOH (aq) |
The nitrile group can be readily reduced to a primary amine, providing access to another important class of derivatives. This transformation converts this compound into 3-(cyclohexyloxy)propan-1-amine. Several reducing agents are effective for this purpose. organic-chemistry.org
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, platinum, or rhodium. It is a widely used industrial process.
Chemical Reduction: Powerful hydride reagents are highly effective for nitrile reduction in a laboratory setting. Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, cleanly reduces nitriles to primary amines. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or diisopropylaminoborane, also serve as efficient reagents for this conversion, often with good tolerance for other functional groups. organic-chemistry.org
Table 3: Reagents for the Reduction of this compound to an Amine
| Reagent(s) | Product |
|---|---|
| H₂ / Raney Nickel | 3-(Cyclohexyloxy)propan-1-amine |
| 1. LiAlH₄, Et₂O; 2. H₂O | 3-(Cyclohexyloxy)propan-1-amine |
| BH₃·THF | 3-(Cyclohexyloxy)propan-1-amine |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Cyclohexanol |
| Acrylonitrile |
| 4-Methylcyclohexanol |
| 4-Phenylcyclohexanol |
| 3-((4-Methylcyclohexyl)oxy)propiononitrile |
| 3-((4-tert-Butylcyclohexyl)oxy)propiononitrile |
| 3-((4-Phenylcyclohexyl)oxy)propiononitrile |
| Malononitrile |
| Nicotinonitrile |
| Ammonium acetate |
| 3-(Cyclohexyloxy)propanoic acid |
| 3-(Cyclohexyloxy)propionamide |
| 3-(Cyclohexyloxy)propan-1-amine |
| Lithium aluminum hydride |
| Borane-tetrahydrofuran |
Theoretical and Computational Chemistry Studies on 3 Cyclohexyloxy Propiononitrile
Electronic Structure and Molecular Orbital Theory Applications: A General Framework
Molecular orbital (MO) theory and electronic structure calculations are fundamental tools in modern chemistry, providing deep insights into the stability, reactivity, and physical properties of molecules. wikipedia.orguci.edupearsonhighered.comresearchgate.net These methods, which include Density Functional Theory (DFT) and ab initio calculations, could offer significant predictive power for understanding 3-(Cyclohexyloxy)propiononitrile.
Density Functional Theory (DFT) for Prediction of Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying a wide range of chemical systems. nih.gov It allows for the calculation of various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. For this compound, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial in predicting its chemical reactivity. The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.
While no specific DFT studies on this compound are available, research on related nitrile-containing compounds has demonstrated the utility of this approach in correlating computed properties with experimental observations. researchgate.net
Ab Initio Methods in Reactivity and Stability Assessments
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to assessing molecular reactivity and stability. nih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy for calculating molecular energies and wavefunctions.
For this compound, ab initio calculations could be employed to determine a precise total energy, which is a key indicator of its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable structures can be identified. Moreover, these methods can be used to construct a detailed potential energy surface for chemical reactions involving the nitrile group or the ether linkage, providing valuable information about reaction barriers and transition state geometries.
Reaction Mechanism Elucidation via Computational Modeling: Untapped Potential
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.
Regioselectivity Predictions in Nitrile Reactions
The nitrile group in this compound is a key functional group that can participate in various chemical transformations, such as hydrolysis, reduction, and cycloaddition reactions. mdpi.comnih.gov Computational modeling can be particularly effective in predicting the regioselectivity of these reactions, which refers to the preference for bond formation at one position over another. khanacademy.orgyoutube.com
For instance, in a potential cycloaddition reaction, theoretical calculations could determine the activation energies for the formation of different regioisomers, thereby predicting the major product. This is typically achieved by locating the transition state structures for each possible reaction pathway and comparing their relative energies. Studies on other nitrile-containing molecules have successfully used computational methods to explain and predict regiochemical outcomes. researchgate.netindexcopernicus.com
Conformational Analysis of the Cyclohexyl Ring and its Energetics
The cyclohexyl group in this compound introduces significant conformational flexibility. organicchemistrytutor.com The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. youtube.comchemistrysteps.comyoutube.com The substituent, the -O(CH2)2CN group, can be positioned in either an axial or equatorial position on the chair conformer.
Advanced Computational Methodologies and Method Development
While foundational computational methods would provide a wealth of information, the study of this compound could also benefit from and contribute to the development of more advanced computational methodologies. For instance, dynamics simulations could be used to study the conformational transitions of the cyclohexyl ring in real-time. Furthermore, the development of machine learning models trained on computational data from a series of related cyclohexyloxy compounds could lead to rapid and accurate predictions of properties for new molecules in this class.
Molecular Dynamics Simulations for System Behavior
For a molecule like this compound, MD simulations could theoretically provide valuable information on:
Conformational Landscape: The flexibility of the cyclohexyl ring and the propiononitrile chain allows for various spatial arrangements. MD simulations could identify the most stable conformers and the energy barriers between them.
Solvation Effects: In the presence of a solvent, MD simulations can model how solvent molecules arrange around the solute and affect its behavior. nih.gov
Intermolecular Interactions: In a condensed phase, these simulations can reveal how individual molecules of this compound interact with each other.
While the principles of MD are well-established, the absence of specific studies on this compound means there is no published data on its system behavior derived from this method.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Similarly, no specific Time-Dependent Density Functional Theory (TD-DFT) studies investigating the electronic excitations of this compound could be located in the searched literature. TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules, such as absorption spectra and electronic transitions. aps.orguci.edursc.org It is an extension of Density Functional Theory (DFT) to time-dependent phenomena. aps.orguci.edu
The core idea of TD-DFT is to determine how the electron density of a molecule responds to a time-dependent external potential, such as that of light. nih.gov This allows for the calculation of excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. uci.edunih.gov
Hypothetically, a TD-DFT study of this compound would involve:
Ground-State Optimization: First, the molecule's geometry would be optimized at the ground state using DFT.
Excitation Energy Calculation: Following optimization, TD-DFT calculations would be performed to obtain the vertical excitation energies and oscillator strengths. These values are crucial for predicting the molecule's UV-Vis absorption spectrum.
Analysis of Electronic Transitions: The calculations would also identify the nature of the electronic transitions, for instance, whether they are localized on the cyclohexyl ring, the nitrile group, or involve charge transfer between different parts of the molecule.
Despite the broad applicability of TD-DFT, the lack of specific research on this compound prevents the presentation of any detailed findings or data tables concerning its electronic excitations.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of 3-(Cyclohexyloxy)propiononitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In a standard ¹H NMR spectrum, distinct signals would correspond to the different proton environments within the molecule. The protons on the propionitrile (B127096) chain (-O-CH₂-CH₂-CN) would appear as two separate triplets. The methine proton on the cyclohexyl ring directly attached to the ether oxygen (-O-CH-) would be observed as a multiplet at a downfield chemical shift due to the deshielding effect of the oxygen atom. The remaining ten protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region.
The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. Key signals include the nitrile carbon (-C≡N), the two methylene carbons of the propionitrile chain, the methine carbon of the cyclohexyl ring bonded to oxygen, and the remaining carbons of the cyclohexane (B81311) ring. A known ¹³C NMR spectrum for this compound is available in spectral databases.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| -C≡N | ¹³C | 118 - 122 | Singlet |
| -O-CH- | ¹³C | 75 - 85 | Singlet |
| -O-CH₂- | ¹³C | 60 - 70 | Singlet |
| -CH₂-CN | ¹³C | 15 - 25 | Singlet |
| Cyclohexyl -CH₂- | ¹³C | 20 - 35 | Multiple Singlets |
| -O-CH- | ¹H | 3.5 - 4.0 | Multiplet |
| -O-CH₂- | ¹H | 3.6 - 4.1 | Triplet |
| -CH₂-CN | ¹H | 2.5 - 2.9 | Triplet |
| Cyclohexyl -CH₂- | ¹H | 1.0 - 2.0 | Complex Multiplets |
Variable-Temperature NMR for Resolving Dynamic Effects of Cyclohexyl Ring Conformers
The cyclohexane ring is not static; it exists in a dynamic equilibrium between two chair conformations through a process known as ring inversion or "chair-flipping". At room temperature, this interconversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
Variable-temperature (VT) NMR spectroscopy is a crucial tool for studying this dynamic process. By lowering the temperature of the NMR experiment, the rate of chair-chair interconversion can be significantly reduced. As the temperature decreases, the signals for the axial and equatorial protons broaden, eventually coalescing into a single broad peak at the coalescence temperature. Upon further cooling, the signals sharpen again, but this time into two distinct sets of resonances corresponding to the now-frozen axial and equatorial conformers.
Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing valuable insight into the conformational energetics of the molecule.
Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The computed exact mass of this compound is 153.115364102 Da.
In a typical electron ionization (EI) mass spectrum, the molecule would generate a molecular ion peak ([M]⁺) corresponding to its molecular weight. Furthermore, a characteristic fragmentation pattern serves as a molecular fingerprint. For this compound, predictable fragmentation pathways include:
Cleavage of the ether bond, resulting in fragments corresponding to the cyclohexoxy group and the propionitrile radical, or vice versa.
Loss of the propionitrile side chain.
Fragmentation of the cyclohexane ring, leading to a series of smaller ions.
Table 2: Hypothetical Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Identity |
|---|---|
| 153 | [C₉H₁₅NO]⁺ (Molecular Ion) |
| 99 | [C₆H₁₁O]⁺ (Cyclohexyloxy cation) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | [C₃H₅N]⁺ or [C₄H₇]⁺ |
Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
In research and process chemistry, compounds are rarely perfectly pure. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for a volatile and thermally stable compound like this compound. In this technique, the sample is vaporized and passed through a long capillary column that separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. This provides two layers of identification: the retention time from the GC and the mass spectrum from the MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly useful if the compound is part of a mixture containing non-volatile or thermally sensitive components. The sample is separated via high-performance liquid chromatography before being introduced into the mass spectrometer. These hyphenated methods are invaluable for purity assessment, by-product identification, and monitoring the progress of a chemical reaction.
Chromatographic Separations for Purity and Isolation
Chromatography is the cornerstone of purification and purity analysis in organic synthesis. For this compound, both high-performance liquid chromatography and thin-layer chromatography are routinely used.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of chemical compounds. Developing a robust HPLC method is critical for accurately determining the purity of this compound.
A typical approach would involve reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture. Method development involves optimizing several parameters to achieve good separation with sharp, symmetrical peaks:
Column: A C18 or C8 column is a common starting point.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. The ratio is adjusted to control the retention time of the compound.
Detector: A UV detector set to a low wavelength (e.g., 210 nm) would be used, as the nitrile group has a weak absorbance.
Flow Rate: Typically around 1.0 mL/min for an analytical column.
Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is accurate, precise, linear, and robust for its intended purpose.
Table 3: Example of a Hypothetical RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for the qualitative monitoring of chemical reactions and for preliminary purity checks.
To monitor a synthesis reaction producing this compound, small aliquots of the reaction mixture are taken over time and spotted onto a TLC plate (e.g., silica gel). The plate is also spotted with the starting materials for reference. A "co-spot," containing both the reaction mixture and starting material, is often used to aid in identification. The plate is then developed in a suitable solvent system (mobile phase). The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.
Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful analytical tool for the elucidation of molecular structures by identifying the functional groups present within a compound. These methods probe the vibrational motions of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them. In the context of this compound, FTIR and Raman spectroscopy provide a detailed fingerprint of its constituent functional groups, namely the nitrile, ether, and cyclohexyl moieties.
The interaction of infrared radiation with a molecule induces transitions between vibrational energy levels when a change in the dipole moment occurs during the vibration. This absorption of IR radiation is measured and plotted as a function of wavenumber (cm⁻¹). Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. The scattered light can have a different frequency from the incident light, and this frequency shift (Raman shift) corresponds to the vibrational frequencies of the molecule. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. Due to their different selection rules, FTIR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational modes of a molecule.
For this compound, the primary functional groups expected to exhibit characteristic vibrational frequencies are the nitrile (-C≡N) group, the ether linkage (C-O-C), and the aliphatic C-H bonds of the cyclohexyl and propiononitrile components.
FTIR Analysis
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The most prominent of these is the sharp and intense band corresponding to the stretching vibration of the nitrile group (ν(C≡N)). For saturated nitriles, this absorption typically appears in the 2260–2240 cm⁻¹ region spectroscopyonline.com. This peak is easily identifiable due to its characteristic position and intensity in a relatively uncongested region of the spectrum.
The presence of the ether functional group is confirmed by the strong C-O-C stretching vibration (ν(C-O)), which is generally observed in the 1260–1000 cm⁻¹ range. The asymmetric stretching of the C-O-C bond usually gives rise to a strong band, while the symmetric stretch may be weaker and more difficult to identify.
The aliphatic nature of the cyclohexyl ring and the propiononitrile backbone is evidenced by the C-H stretching vibrations (ν(C-H)) appearing just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching modes of the methylene (-CH₂) and methine (-CH) groups in the cyclohexane ring are expected in the 2950–2850 cm⁻¹ range. Additionally, various bending (scissoring, rocking, wagging, and twisting) vibrations of the C-H bonds are found in the fingerprint region (1470–720 cm⁻¹), which can provide further structural information.
A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2950–2850 | Strong | C-H Stretching | Cyclohexyl, Propiononitrile |
| 2260–2240 | Strong, Sharp | C≡N Stretching | Nitrile |
| 1470–1445 | Medium | CH₂ Bending (Scissoring) | Cyclohexyl, Propiononitrile |
| 1260–1000 | Strong | C-O Stretching | Ether |
Raman Analysis
Raman spectroscopy provides complementary information to FTIR for the structural analysis of this compound. The selection rules for Raman scattering favor vibrations of non-polar bonds with a significant change in polarizability. Consequently, the C≡N triple bond, being highly polarizable, will also give rise to a strong and sharp band in the Raman spectrum, typically in a similar region as the IR absorption (around 2250 cm⁻¹).
The C-C bond vibrations within the cyclohexyl ring and the propiononitrile backbone are expected to be more prominent in the Raman spectrum than in the FTIR spectrum. These vibrations typically appear in the 1200–800 cm⁻¹ region. The symmetric C-O-C stretching vibration of the ether group, which is often weak in the IR spectrum, may be more easily observed in the Raman spectrum.
The C-H stretching vibrations of the aliphatic portions of the molecule will also be present in the Raman spectrum in the 3000–2800 cm⁻¹ range. The various C-H bending modes will appear in the fingerprint region, providing a complex but characteristic pattern.
The expected Raman shifts for the key functional groups in this compound are summarized in the following table.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3000–2800 | Strong | C-H Stretching | Cyclohexyl, Propiononitrile |
| 2250 | Strong, Sharp | C≡N Stretching | Nitrile |
| 1470–1445 | Medium | CH₂ Bending (Scissoring) | Cyclohexyl, Propiononitrile |
| 1200–800 | Medium-Strong | C-C Stretching | Cyclohexyl, Propiononitrile |
| ~1100 | Medium | C-O-C Symmetric Stretch | Ether |
Emerging Applications of 3 Cyclohexyloxy Propiononitrile in Chemical Science
Role as a Key Synthetic Intermediate for Complex Molecule Synthesis
3-(Cyclohexyloxy)propiononitrile is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a nitrile group and a cyclohexyl ether, offers two distinct points for chemical modification, allowing for the construction of more complex molecular architectures. The nitrile group is particularly versatile and can be readily transformed into a variety of other functional groups. researchgate.net For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents to form ketones. This chemical reactivity makes it a crucial intermediate for introducing a three-carbon chain with a modifiable terminus into a target molecule.
The cyclohexyl ether moiety, on the other hand, is generally stable under many reaction conditions used to transform the nitrile group. This stability allows it to be carried through multiple synthetic steps, acting as a sterically bulky and lipophilic component of the final product. In some synthetic strategies, the ether linkage itself can be a target for cleavage under specific, more forceful conditions, providing another layer of synthetic utility. The combination of these features makes this compound a useful starting material or intermediate in multi-step syntheses of complex organic compounds, including those with potential biological activity. For example, related propionitrile (B127096) structures have been utilized as key intermediates in the synthesis of pharmaceuticals like Ruxolitinib, where the nitrile group is a precursor to a pyrazole (B372694) ring. google.com
Table 1: Potential Synthetic Transformations of the Nitrile Group in this compound This table is based on established chemical reactions of the nitrile functional group.
| Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|
| H₃O⁺, heat | Carboxylic Acid (-COOH) | Hydrolysis |
| H₂, Raney Ni or LiAlH₄ | Primary Amine (-CH₂NH₂) | Reduction |
| RMgX, then H₃O⁺ | Ketone (-C(=O)R) | Grignard Reaction |
| H₂O₂, NaOH | Amide (-CONH₂) | Partial Hydrolysis |
Contributions to Pharmaceutical and Medicinal Chemistry Research
The unique physicochemical properties of the nitrile group have made it a valuable component in modern drug design. nih.gov More than 30 nitrile-containing pharmaceuticals have been approved for a wide range of medical conditions, and many more are in clinical development. nih.gov
Design of Bioactive Nitrile Analogs for Target Modulation
The incorporation of a nitrile group, as seen in this compound, is a key strategy in the design of bioactive molecules. The nitrile moiety can significantly influence a molecule's binding affinity to its biological target. nih.gov Due to its linear geometry and the electronegativity of the nitrogen atom, the nitrile group can act as an effective hydrogen bond acceptor, forming crucial interactions with amino acid residues like serine or arginine within a protein's active site. nih.gov Furthermore, the strong dipole moment of the nitrile facilitates polar interactions that can enhance binding. researchgate.net
In the context of this compound, the combination of the polar nitrile head with the non-polar, bulky cyclohexyl tail allows for the design of analogs that can probe both polar and hydrophobic regions of a target protein. Medicinal chemists can systematically modify the cyclohexyl ring or the propionitrile linker to optimize these interactions and improve the potency and selectivity of a potential drug candidate.
Modulation of Drug Properties through Nitrile Functionality (e.g., bioisosterism, metabolic stability)
Bioisosterism: The nitrile group is widely recognized as a bioisostere for several other functional groups, meaning it can replace them without significantly altering the molecule's biological activity, while potentially improving other properties. tandfonline.comexlibrisgroup.com It is often used as a substitute for carbonyl groups, hydroxyl groups, and even halogen atoms. researchgate.netnih.govnih.gov This substitution can lead to improved metabolic stability, better cell permeability, or more desirable electronic properties. nih.gov For instance, replacing a metabolically vulnerable carbonyl group with a more robust nitrile can prolong a drug's half-life. researchgate.net
Table 2: The Nitrile Group as a Bioisostere This table illustrates common bioisosteric replacements involving the nitrile group.
| Original Functional Group | Bioisosteric Nitrile Replacement | Potential Advantages |
|---|---|---|
| Carbonyl (C=O) | Nitrile (C≡N) | Increased metabolic stability, altered polarity. nih.gov |
| Hydroxyl (-OH) | Nitrile (C≡N) | Acts as a hydrogen bond acceptor, removes metabolically labile proton. nih.govtandfonline.com |
| Halogen (e.g., -Br, -I) | Nitrile (C≡N) | Mimics polarization, smaller size may improve binding. nih.gov |
| Carboxyl (-COOH) | Nitrile (C≡N) | Considered a bioisostere, can improve cell permeability by removing charge. tandfonline.com |
Advanced Materials Science Applications
The distinct structural features of this compound also suggest potential applications in the field of materials science.
Exploration in Polymer Chemistry and Surfactant Development
While specific research on this compound in polymer science is not widely documented, its structure lends itself to theoretical applications. The nitrile group could potentially participate in polymerization reactions, or the molecule could be used as a monomer to be incorporated into polymer chains to impart specific properties, such as increased polarity or a site for further chemical modification.
More compelling is its potential role in surfactant development. Surfactants are amphiphilic molecules, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. nih.govnih.gov This structure allows them to reduce surface tension between liquids or between a liquid and a solid. This compound fits this structural motif perfectly:
Hydrophobic Tail: The bulky, non-polar cyclohexyl group.
Hydrophilic Head: The polar nitrile group.
This amphiphilic nature suggests that it could function as a non-ionic surfactant or as a precursor for developing novel surfactants for various applications, from emulsifiers in industrial processes to components in cleaning agents.
Influence of Steric Bulk in Rational Catalyst Design and Metal Complex Stabilization
In the field of catalysis, controlling the environment around a metal center is crucial for achieving high selectivity and efficiency. The steric bulk of ligands attached to a metal catalyst can dictate which substrates can approach the active site and in what orientation. The large cyclohexyl group of this compound could be exploited in this context. If used as a ligand, its steric hindrance could create a highly selective catalytic pocket.
Furthermore, the nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to metal centers. This allows the molecule to act as a ligand, binding to and stabilizing metal ions or metal complexes. The combination of a coordinating nitrile group and a sterically demanding cyclohexyl moiety makes this compound an interesting candidate for the rational design of novel catalysts and for the stabilization of reactive metal species in various chemical transformations.
No Publicly Documented Agrochemical or Industrial Applications Found for this compound
Despite a thorough investigation into scientific literature and patent databases, no specific emerging applications in agrochemical development or related industrial fields for the chemical compound this compound have been identified. Extensive searches have yielded general chemical information and data for the compound, but have not revealed any documented use as a key component in pesticides, herbicides, or other agrochemical formulations.
Publicly accessible chemical databases provide basic physical and chemical properties of this compound, and it is listed by various chemical suppliers, indicating its availability for research and other purposes. However, this availability does not extend to detailed research findings or established applications within the agrochemical sector.
Patent searches for agrochemical compositions containing this specific molecule have been unsuccessful. While many patents describe broad classes of compounds for use in agriculture, none explicitly name or detail the use of this compound. Research into related chemical structures has occasionally revealed applications in other fields, such as the use of a cyclopentyl analog as a pharmaceutical intermediate. This, however, does not provide a direct link to agrochemical or industrial use for the cyclohexyl variant.
Research Challenges and Future Perspectives for 3 Cyclohexyloxy Propiononitrile
Addressing Synthetic Yield Variability and Ensuring Reproducibility in Laboratory and Scale-Up
The synthesis of 3-(Cyclohexyloxy)propiononitrile, while achievable in principle, presents notable challenges in ensuring consistent yields and reproducible results, particularly when transitioning from laboratory to industrial scale. A common synthetic route involves the cyanoethylation of cyclohexanol (B46403), where acrylonitrile (B1666552) reacts with cyclohexanol in the presence of a base.
Key challenges in this synthesis include:
By-product Formation: The reaction can be plagued by the formation of by-products, such as the self-polymerization of acrylonitrile or the formation of bis-cyanoethylated impurities.
Catalyst Efficiency: The choice and concentration of the base catalyst can significantly impact the reaction rate and selectivity, leading to variability in yield.
Reaction Conditions: Temperature control is crucial, as higher temperatures can favor side reactions, while lower temperatures may result in incomplete conversion.
To address these challenges, future research should focus on the systematic optimization of reaction parameters, including catalyst screening, solvent selection, and temperature profiling. The development of continuous flow processes could also offer better control over reaction conditions, leading to improved reproducibility and scalability.
Table 1: Potential Synthetic Parameters for Optimization
| Parameter | Area of Investigation | Desired Outcome |
| Catalyst | Screening of various organic and inorganic bases | High selectivity, minimal by-product formation |
| Solvent | Evaluation of polar aprotic and non-polar solvents | Enhanced reaction rates, simplified purification |
| Temperature | Optimization of reaction temperature profile | Maximized conversion, reduced side reactions |
| Stoichiometry | Fine-tuning of reactant ratios | Minimized unreacted starting materials |
Elucidating Complex Spectroscopic Phenomena and Conformational Dynamics
The spectroscopic characterization of this compound provides foundational data for its identification, though a more profound understanding of its conformational dynamics is required. nih.gov The molecule possesses a flexible cyclohexyl ring and a propionitrile (B127096) chain, giving rise to a complex conformational landscape.
The chair conformation of the cyclohexane (B81311) ring is the most stable, but the orientation of the propionitrile substituent (axial vs. equatorial) and the rotational isomers (rotamers) along the C-O and C-C bonds of the side chain contribute to a dynamic equilibrium of different conformers. These conformational isomers may exhibit subtle differences in their spectroscopic signatures, which can be challenging to resolve and interpret.
Future research should employ advanced spectroscopic techniques, such as variable-temperature NMR spectroscopy and high-resolution rotational spectroscopy, coupled with computational modeling, to:
Determine the relative energies of the different conformers.
Measure the energy barriers to conformational interconversion.
Elucidate the influence of solvent on the conformational equilibrium.
A thorough understanding of these dynamics is critical, as the conformational preferences of the molecule can significantly influence its reactivity and interactions with other molecules.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Available Data | Areas for Further Investigation |
| ¹³C NMR | Spectra available through databases. nih.gov | Detailed assignment of peaks for different conformers, quantification of conformational populations. |
| Infrared (IR) | Spectra available through databases. nih.gov | Identification of vibrational modes sensitive to conformational changes. |
| Mass Spectrometry | Expected fragmentation patterns can be predicted. | Experimental verification and analysis of fragmentation pathways. |
Advancements in Computational Predictions for Novel Reactivity and Selectivity
Computational chemistry offers a powerful tool for predicting the reactivity and selectivity of this compound, guiding experimental work and accelerating the discovery of new applications. nih.gov Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack.
Key areas for computational investigation include:
Mapping the Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-deficient regions of the molecule, predicting its interaction with other reagents.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its reactivity in various chemical reactions.
Modeling Reaction Pathways: Computational modeling can be used to calculate the activation energies for potential reactions, predicting the most favorable reaction pathways and the expected products.
By leveraging these computational methods, researchers can screen for potential reactions and catalysts in silico, saving time and resources in the laboratory.
Strategic Development of Novel Applications in Organic and Materials Chemistry
While specific applications for this compound are not yet well-established, its chemical structure suggests potential uses in several areas of organic and materials chemistry. The presence of both a nitrile group and an ether linkage provides a versatile platform for further chemical modification.
Potential applications to be explored include:
As a Precursor in Organic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
In Materials Science: The propionitrile moiety is a common feature in monomers for the synthesis of specialty polymers. nih.gov The cyclohexyloxy group could impart desirable properties such as thermal stability and hydrophobicity to these materials. Its potential use as a plasticizer or a component in electrolytes for electrochemical devices could also be investigated.
As a Specialty Solvent: The combination of a polar nitrile group and a non-polar cyclohexyl ring gives the molecule unique solvent properties that could be advantageous in specific applications.
Strategic development in this area will require a systematic exploration of the reactivity of this compound and the characterization of the properties of the materials derived from it.
Interdisciplinary Research Directions and Collaborative Opportunities
The advancement of our understanding and application of this compound will be greatly enhanced through interdisciplinary research and collaboration. The challenges and opportunities outlined above span multiple fields of chemistry and materials science.
Key areas for collaborative research include:
Synthetic and Process Chemistry: Collaboration between synthetic organic chemists and chemical engineers will be crucial for developing efficient and scalable synthetic routes.
Spectroscopy and Computational Chemistry: A synergistic approach combining experimental spectroscopic analysis with high-level computational modeling will be essential for a comprehensive understanding of the molecule's conformational dynamics and reactivity.
Organic Synthesis and Materials Science: Partnerships between organic chemists and materials scientists will facilitate the design and synthesis of new materials based on this compound and the evaluation of their properties for specific applications.
By fostering these collaborations, the scientific community can unlock the full potential of this intriguing molecule, paving the way for new discoveries and innovations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Cyclohexyloxy)propiononitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where cyclohexanol reacts with a nitrile-containing alkyl halide (e.g., 3-bromopropiononitrile). Evidence from analogous nitrile syntheses suggests using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance reactivity . Temperature control (60–80°C) and catalyst selection (e.g., phase-transfer catalysts) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How is this compound characterized, and what analytical techniques are most reliable?
- Methodology :
- Spectroscopy : FT-IR for nitrile (C≡N stretch ~2240 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) groups. ¹H/¹³C NMR to confirm cyclohexyl proton environments and nitrile carbon shifts .
- Chromatography : HPLC with UV detection (λ = 220–250 nm) to assess purity, referencing retention times against known nitriles .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns .
Advanced Research Questions
Q. What reaction mechanisms dominate in this compound under acidic or basic conditions?
- Methodology :
- Acidic Hydrolysis : The nitrile group converts to a carboxylic acid via intermediate amide formation. Monitor reaction progress using TLC (silica, ethanol/chloroform) and quench with aqueous NaHCO₃ to isolate products .
- Nucleophilic Additions : Under basic conditions (e.g., KOH/EtOH), the nitrile may undergo cyclization or react with amines. Computational modeling (DFT) can predict regioselectivity, as seen in studies of similar azo-nitriles .
Q. How does the cyclohexyloxy group influence the compound’s stability and reactivity in catalytic applications?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmosphere to assess decomposition thresholds (expected >200°C due to aromatic stability) .
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Compare yields with/without the cyclohexyloxy group to evaluate steric/electronic effects .
Q. What computational approaches predict the biological activity of this compound?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Reference structural analogs with known antimicrobial or neuroprotective activity .
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using tools like SwissADME. Prioritize in vitro assays (e.g., cytotoxicity on HEK293 cells) based on computational results .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 40–75%) may arise from solvent purity or catalyst loading. Replicate experiments under controlled conditions (e.g., anhydrous DMF, inert atmosphere) .
- Spectroscopic Anomalies : Cyclohexyl ring conformers (chair vs. boat) can cause split NMR peaks. Use variable-temperature NMR to resolve dynamic effects .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
